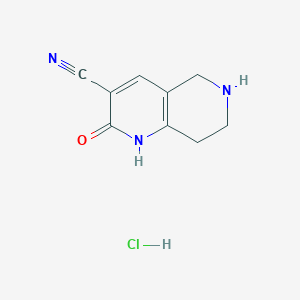

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride

Descripción

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride (CAS 1864064-57-2) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol . Its IUPAC name reflects the presence of a ketone group at position 2, a nitrile at position 3, and a hydrochloride salt. Key properties include:

- Appearance: Solid

- Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Storage: Requires standard laboratory conditions with precautions against moisture and air sensitivity .

The compound’s core structure consists of a partially saturated 1,6-naphthyridine scaffold, which is modified by substituents that influence its physicochemical and biological behavior.

Propiedades

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13;/h3,11H,1-2,5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRZMRVMIYCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC(=O)C(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

The synthesis typically begins from chlorinated tetrahydro-2,7-naphthyridine derivatives such as 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. This compound undergoes selective substitution reactions at the chlorine positions to introduce amino and other functional groups necessary for further transformations.

Stepwise Preparation Procedures

Amination of Dichloro-Naphthyridine

- Reaction: The dichloro precursor (compound 1) is reacted with cyclic amines such as pyrrolidine or azepane in absolute ethanol under reflux conditions.

- Conditions: Reflux for 5 hours with triethylamine as a base.

- Outcome: Formation of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines (compounds 2a, 2b) in high yield.

- Isolation: Crystals are filtered after cooling and recrystallized from ethanol.

Substitution with 2-Mercaptoethanol

- Reaction: The amino-chloro intermediates (2a, 2b) are reacted with 2-mercaptoethanol in the presence of potassium carbonate in absolute dimethylformamide (DMF).

- Conditions: Stirring at 85–100 °C for 15 hours.

- Outcome: Formation of 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (compounds 3a, 3b).

- Isolation: Crystals filtered and recrystallized from ethanol.

Smiles Rearrangement to 1-Amino-3-oxo Derivatives

- Reaction: Treatment of the mercaptoethanol-substituted compounds (3) with aqueous sodium hydroxide (50%) in ethanol under reflux.

- Conditions: Reflux for 15 hours.

- Outcome: Smiles rearrangement occurs, converting the thioether group into a carbonyl functionality, yielding 1-amino-3-oxo-2,7-naphthyridines (compound 4).

- Isolation: After neutralization with hydrochloric acid, the product precipitates as hydrochloride salt, filtered and recrystallized.

Reaction Mechanism Insights

- The Smiles rearrangement involves nucleophilic aromatic substitution facilitated by the presence of a good leaving group and an intramolecular nucleophile.

- The rearrangement converts the sulfur-containing substituent into a carbonyl group at the 3-position of the naphthyridine ring.

- The presence of cyclic amines at the 1-position is critical for the rearrangement to proceed efficiently.

- Reaction times and temperatures are optimized to balance yield and purity, with longer reflux times (up to 15 hours) necessary for complete conversion.

Influence of Substituents and Reaction Conditions

| Parameter | Effect on Synthesis | Notes |

|---|---|---|

| Cyclic amine type (pyrrolidine, azepane) | Influences the rate of substitution and rearrangement | Azepane shows similar reactivity but can affect sterics |

| Boiling point of primary amine | Higher boiling point (>145 °C) favors rearrangement | Primary amines like 2-aminoethanol promote rearrangement |

| Reaction temperature | Elevated temperatures (85–100 °C for substitution; reflux for rearrangement) | Essential for complete reaction progression |

| Reaction time | Longer times (up to 15 h) improve yields of rearranged product | Shorter times yield mixtures of intermediates |

| Solvent choice | Ethanol and DMF used for different steps | DMF facilitates substitution; ethanol used for rearrangement and crystallization |

Summary of Yields and Purities

| Step | Product | Yield (%) | Purification Method |

|---|---|---|---|

| Amination of dichloro compound | 1-amino-3-chloro derivative (2) | High (not specified) | Recrystallization from ethanol |

| Substitution with 2-mercaptoethanol | 1-amino-3-[(2-hydroxyethyl)thio] derivative (3) | 74–86% | Recrystallization from ethanol |

| Smiles rearrangement | 1-amino-3-oxo derivative (4) | 55–67% | Precipitation and recrystallization |

Analytical Characterization Supporting Preparation

- Infrared (IR) Spectroscopy: Presence of cyano group absorption bands at 2187–2207 cm⁻¹ in intermediates; disappearance of cyano and appearance of carbonyl bands (~1600 cm⁻¹) in final products confirm successful rearrangement.

- Nuclear Magnetic Resonance (NMR): Characteristic shifts in proton signals corresponding to the amine, pyridine ring, and newly formed carbonyl groups.

- Mass Spectrometry (MS): Confirms molecular weights consistent with expected structures.

- Elemental Analysis: Validates purity and composition of synthesized compounds.

Representative Synthetic Scheme (Simplified)

- Starting Material: 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1)

- Step 1: Reaction with cyclic amine (e.g., azepane) → 1-amino-3-chloro derivative (2)

- Step 2: Reaction with 2-mercaptoethanol in DMF → 1-amino-3-[(2-hydroxyethyl)thio] derivative (3)

- Step 3: Smiles rearrangement via reflux with NaOH in ethanol → 1-amino-3-oxo derivative (4), isolated as hydrochloride salt

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various diseases. Its structure suggests that it may interact with biological targets involved in neurodegenerative diseases and cancer.

Case Study: Neuroprotective Effects

Research indicates that derivatives of naphthyridine compounds exhibit neuroprotective properties. A study exploring the effects of similar compounds on neuronal cell lines demonstrated significant reductions in oxidative stress markers, suggesting potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies have shown that 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride possesses antimicrobial properties. This makes it a candidate for further exploration in the development of new antibiotics.

Case Study: Bacterial Inhibition

A laboratory study tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antibiotic agent.

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel derivatives that may enhance its biological activity or target specificity.

Case Study: Synthesis Pathways

Researchers have developed synthetic pathways to modify the naphthyridine scaffold to create analogs with improved pharmacological profiles. These modifications have resulted in compounds with enhanced potency against specific cancer cell lines.

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparación Con Compuestos Similares

Substituent Variations at Position 6

Key Differences :

Impact of Substituents :

Functional Group Modifications

Nitrile vs. Carboxamide/Carboxylic Acid :

Key Observations :

Physicochemical Properties

- Collision Cross-Section (CCS) : The base compound (without HCl) exhibits a predicted CCS of 141.7 Ų for [M+H]⁺, which may increase slightly upon salt formation due to altered ionization efficiency .

- Thermal Stability : Hydrochloride salts generally exhibit higher melting points compared to neutral analogs, though specific data for the target compound are unavailable .

Actividad Biológica

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride is . The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| SMILES Representation | C1CNCC2=C1NC(=O)C(=C2)C#N |

| InChIKey | GSVRQIWIPOMDRZ-UHFFFAOYSA-N |

Antiparasitic Activity

Research has indicated that derivatives of naphthyridine compounds exhibit antiparasitic properties. A study focusing on related naphthyridine compounds demonstrated that certain analogs showed potent in vitro activity against Leishmania species. For instance, compound 16 from the study exhibited a reduction in parasite burden by 46% in a mouse model after intraperitoneal dosing .

Antitumor Effects

Compounds with similar naphthyridine scaffolds have been investigated for their antitumor activities. In one study, modifications to the naphthyridine structure resulted in selective binding to cannabinoid receptors with notable anti-proliferative effects against various cancer cell lines. The pharmacological profiling suggested that these compounds could serve as potential therapeutic agents in oncology .

The mechanism underlying the biological activity of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride involves the inhibition of key metabolic pathways in target organisms. For example, it may interfere with mitochondrial integrity and disrupt cellular energy metabolism .

Case Study 1: Leishmaniasis Treatment

In a controlled study involving mice infected with Leishmania donovani, compound 16 was administered at varying doses. The results indicated that while it did not meet the threshold for a preclinical development candidate (>70% reduction), it provided early proof-of-concept for further optimization of naphthyridine derivatives .

Case Study 2: Cancer Cell Lines

A series of naphthyridine derivatives were tested against human cancer cell lines. The results indicated that certain modifications led to increased potency and selectivity towards specific cancer types. The findings suggest that the structural features of the naphthyridine scaffold are crucial for enhancing biological activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride to improve yield and purity?

- Methodological Answer : Utilize statistical experimental design (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables influencing yield, while response surface methodology (RSM) optimizes conditions . Monitor intermediates via HPLC or LC-MS to track byproduct formation and adjust purification protocols (e.g., recrystallization in polar aprotic solvents) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the naphthyridine core and substituent positions, with Fourier-transform infrared (FTIR) spectroscopy to validate functional groups (e.g., carbonyl at ~1700 cm⁻¹). X-ray diffraction (XRD) can resolve stereochemical ambiguities in the hexahydro ring system . Mass spectrometry (HRMS) ensures molecular weight accuracy, particularly for the hydrochloride salt .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–75% RH), temperature (4°C to 40°C), and light (ICH Q1B photostability guidelines). Monitor degradation via HPLC-UV for loss of parent compound and quantify hydrolyzed byproducts (e.g., free carboxylic acid derivatives) . Use thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways in cross-coupling or hydrogenation reactions. Density functional theory (DFT) calculations can model transition states for ring-opening or nucleophilic attacks at the nitrile group. Validate hypotheses with in situ NMR or Raman spectroscopy . For biological studies, use fluorescence quenching assays to probe interactions with enzymes or DNA .

Q. How can computational methods enhance the design of derivatives with improved pharmacological or catalytic properties?

- Methodological Answer : Apply quantum mechanical (QM) calculations (e.g., Gaussian or ORCA) to predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) and correlate them with experimental activity. Machine learning (ML) models trained on structural analogs (e.g., substituted naphthyridines) can prioritize synthesis targets with desired solubility or binding affinity .

Q. What strategies resolve contradictions in reported data on the compound’s solubility or reactivity?

- Methodological Answer : Perform meta-analysis of literature data to identify variables such as solvent purity or measurement techniques (e.g., shake-flask vs. potentiometric titration for solubility). Replicate conflicting experiments under standardized conditions (e.g., USP buffer systems) and use multivariate analysis to isolate confounding factors . Cross-validate results with independent labs using blinded samples .

Methodological Best Practices

- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to minimize experimental runs and detect interactions between variables (e.g., pH and temperature) .

- Data Validation : Use orthogonal techniques (e.g., NMR + XRD) to confirm structural assignments and avoid overreliance on single datasets .

- Green Chemistry : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in synthesis workflows, guided by solvent selection guides like CHEM21 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.